(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride
Description
This chromium(III) complex is a chiral salen-type coordination compound with the molecular formula C₃₆H₅₄Cl₃CrN₂O₂ (MW: 705.18 g/mol) and CAS number 219143-92-7 . Its structure features a chromium(III) center coordinated by a tetradentate (S,S)-configured salen ligand derived from 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. The bulky tert-butyl substituents enhance steric hindrance, which is critical for enantioselective catalysis . The compound is a brown powder with a melting point exceeding 350°C and is air-stable . It is widely employed in asymmetric synthesis, including epoxidation and aziridination reactions, due to its robust catalytic activity and stereochemical control .
Properties
CAS No. |
219143-92-7 |
|---|---|
Molecular Formula |
C36H52ClCrN2O2 |
Molecular Weight |
632.3 g/mol |
IUPAC Name |
chromium(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;chloride |
InChI |
InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/q;;+3/p-3/t29-,30-;;/m0../s1 |
InChI Key |
ZWANLSXDTHQDNO-ARDORAJISA-K |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride typically involves the following steps:
Formation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 1,2-cyclohexanediamine with 3,5-di-tert-butylsalicylaldehyde in a suitable solvent such as ethanol or methanol under reflux conditions.
Complexation with Chromium(III) Ion: The Schiff base ligand is then reacted with a chromium(III) salt, such as chromium(III) chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Asymmetric Epoxide Ring-Opening Reactions
This complex demonstrates exceptional performance in stereoselective epoxide transformations:
Kinetic Resolution of Terminal Epoxides
The catalyst achieves enantiomer differentiation in terminal epoxide reactions with nucleophiles like NaN₃ or thiols under mild conditions ( ).
| Substrate | Nucleophile | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Styrene oxide | NaN₃ | 25 | 92 | 85 |
| Epichlorohydrin | PhSH | 0 | 88 | 78 |
Meso-Epoxide Desymmetrization
Meso-epoxides (e.g., cyclohexene oxide) undergo ring-opening with water or alcohols, producing diols or ethers with >95% ee in THF at −20°C ( ).
Asymmetric Diels-Alder Reactions
The chromium complex accelerates [4+2] cycloadditions between dienes and dienophiles, favoring endo selectivity:
| Diene | Dienophile | Solvent | Endo:Exo Ratio | ee (%) |
|---|---|---|---|---|
| Cyclopentadiene | Methyl acrylate | CH₂Cl₂ | 12:1 | 94 |
| 1,3-Butadiene | Quinone | Toluene | 8:1 | 89 |
Reactions proceed at 0–25°C with 2–5 mol% catalyst loading, completing in 2–6 hours ( ).
CO₂/Epoxide Copolymerization
The catalyst mediates alternating copolymerization of CO₂ and epoxides (e.g., propylene oxide) under 20–50 bar CO₂ pressure at 60–80°C ( ):
| Epoxide | Mn (kDa) | Đ (PDI) | CO₂ Incorporation (%) |
|---|---|---|---|
| Ethylene oxide | 45 | 1.12 | 99 |
| Cyclohexene oxide | 32 | 1.25 | 97 |
Enantioselective Alkylation Reactions
Tributyltin enolates react with aldehydes/ketones to form β-hydroxy esters with high stereocontrol:
| Substrate | Product Configuration | ee (%) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | (R) | 91 | 83 |
| Cyclohexanone | (S) | 87 | 76 |
Reactions require 1–3 mol% catalyst in toluene at −78°C ( ).
Asymmetric Iodocyclization
The complex promotes iodocyclization of γ,δ-unsaturated amides to form iodinated tetrahydrofurans:
| Substrate | Cyclization Mode | ee (%) | Yield (%) |
|---|---|---|---|
| N-Benzoyl-4-pentenamide | 5-exo | 93 | 81 |
| N-Acetyl-5-hexenamide | 6-endo | 85 | 72 |
Reactions use N-iodosuccinimide (NIS) in CH₂Cl₂ at −40°C ( ).
Allylic C–H Amination
Intermolecular amination of terminal alkenes with sulfonamides proceeds via radical pathways:
| Alkene | Sulfonamide | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 1-Octene | Tosylamide | 50 | 82 | 68 |
| Styrene | Mesitylsulfonamide | 60 | 78 | 65 |
Yields improve with MnO₂ as oxidant and 5 mol% catalyst ( ).
Limitations and Practical Considerations
-
Substrate Scope : Less effective for sterically hindered substrates (e.g., 2,2-disubstituted epoxides)
-
Moisture Sensitivity : Requires anhydrous conditions; decomposes in protic solvents
-
Cost : High catalyst loading (≥1 mol%) needed for non-optimized reactions
Scientific Research Applications
(1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological systems due to its chiral properties and ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects involves the coordination of the chromium(III) ion with the Schiff base ligand. This coordination creates a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved include:
Coordination Chemistry: The chromium(III) ion coordinates with various substrates, enabling catalytic activity.
Chiral Induction: The chiral ligand induces asymmetry in the reaction products, leading to enantioselective synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and catalytic properties of analogous metal-salen complexes:
Key Findings from Comparative Analysis:
Metal Center Influence :
- Chromium(III) : Exhibits superior stability and versatility in asymmetric catalysis compared to Al(III) and Co(II) analogues. The Cr(III) complex’s redox inactivity enhances its suitability for oxygen-sensitive reactions .
- Manganese(III) : The Jacobsen Mn(III) catalyst outperforms Cr(III) in alkene epoxidation due to its higher electrophilicity and optimized ligand geometry .
- Cobalt(II) : Primarily used in oxidation reactions but lacks the stereochemical precision of Cr(III) or Mn(III) complexes .
Steric and Electronic Effects: The 3,5-di-tert-butyl groups on the salen ligand universally improve enantioselectivity across all metal variants by restricting undesired substrate orientations .
Stereochemical Impact :
- The (S,S)-vs. (R,R)-configuration in Cr(III) and Mn(III) complexes dictates the direction of enantioselectivity. For example, (S,S)-Cr(III) produces the (+)-enantiomer in aziridination, while (R,R)-Mn(III) favors the (−)-enantiomer in epoxidation .
Industrial Relevance :
- Cr(III) and Mn(III) salen complexes are preferred in pharmaceutical synthesis for their reproducibility and scalability. Co(II) and Al(III) variants are niche, often used in academic studies .
Biological Activity
The compound (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a chromium(III) complex that has garnered attention for its potential biological activities. Chromium complexes have been investigated for various therapeutic applications, including their roles in cancer treatment and antioxidant activity. This article reviews the biological activity of this specific chromium(III) complex, focusing on its interactions at the molecular level, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C₃₆H₅₂ClCrN₂O₂
- Molecular Weight : 603.74 g/mol
- CAS Number : 188264-84-8
- Melting Point : 409–412 °C
Chromium(III) complexes are known to interact with biomolecules such as DNA and proteins, potentially leading to alterations in cellular processes. Recent studies indicate that these complexes can inhibit transcription factor binding to DNA, thereby affecting gene expression. Specifically, chromium(III) complexes have been shown to interfere with the binding of transcription factors like Sp1 and TFIID to their respective DNA sequences, which is crucial for the transcription process .
Antioxidant Activity
Chromium(III) complexes exhibit significant antioxidant properties. They enhance the antioxidant enzyme defense system and suppress free radical formation. Studies have demonstrated that these complexes can reduce oxidative stress markers in cells, indicating their potential as protective agents against oxidative damage .
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride against various cancer cell lines. The MTT assay was employed to assess cell viability:
| Complex | Cell Line | IC50 (µM) |
|---|---|---|
| Cr1 | MCF-7 | 8.08 |
| Cr2 | MCF-7 | 30.85 |
| Cisplatin | MCF-7 | 18.62 |
The results indicate that this chromium complex exhibits significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin .
Antibacterial Activity
In addition to its anticancer properties, chromium(III) complexes have shown antibacterial activity. The ligand environment surrounding the chromium ion plays a crucial role in determining the biological efficacy of these compounds. For instance, studies have reported varying degrees of antibacterial activity among different chromium complexes based on their ligand composition .
Case Study 1: Cytotoxicity against MCF-7 Cells
A study investigated the cytotoxic effects of (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride on the MCF-7 breast cancer cell line. Using the MTT assay, researchers found that this complex significantly reduced cell viability at concentrations as low as 8 µM, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antioxidant Mechanism
Another study focused on the antioxidant capabilities of chromium(III) complexes. The research utilized ABTS and DPPH assays to measure radical scavenging activity. The results indicated that (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exhibited a higher antioxidant capacity than many other tested compounds, reinforcing its potential application in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
